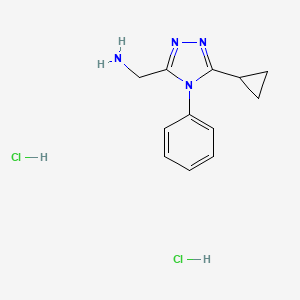

(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2193065-08-4 . It has a molecular weight of 287.19 . The compound is stored at room temperature and is available in powder form .

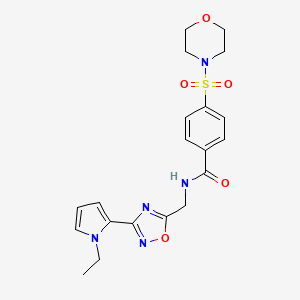

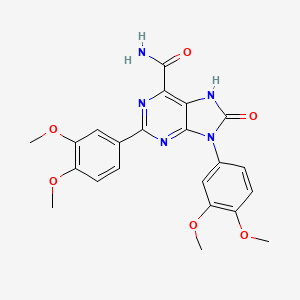

Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H14N4.2ClH/c13-8-11-14-15-12 (9-6-7-9)16 (11)10-4-2-1-3-5-10;;/h1-5,9H,6-8,13H2;2*1H . This indicates that the compound contains a cyclopropyl group, a phenyl group, and a 1,2,4-triazol ring, all attached to a methanamine group. Two chloride ions are also associated with the compound, making it a dihydrochloride.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.Applications De Recherche Scientifique

Anticancer Agent Development

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. The core structure of our compound of interest allows for the formation of hydrogen bonds with different targets, which can lead to improved pharmacokinetics and pharmacological properties . Specifically, some derivatives have shown promising cytotoxic activity against cancer cell lines like MCF-7, Hela, and A549, making them potential candidates for anticancer drug development .

Enzyme Inhibition

Molecular docking studies suggest that 1,2,4-triazole derivatives can bind effectively to the aromatase enzyme’s binding pocket. This interaction could inhibit the enzyme’s activity, which is a therapeutic strategy in certain cancers, such as breast cancer . The compound’s ability to form stable complexes with enzymes makes it a valuable tool for exploring enzyme inhibition as a treatment approach.

Biological Activity Studies

The triazole ring is known for its biological activity, including antimicrobial, antifungal, and antiviral properties. The compound could be used as a scaffold for synthesizing new derivatives with potential biological activities, expanding the arsenal of compounds available for pharmaceutical research .

Chemical Biology and Bioconjugation

Triazole derivatives are useful in chemical biology for creating bioconjugates due to their stability and ability to participate in click chemistry reactions. This makes them suitable for attaching to biomolecules or probes, aiding in the study of biological processes and the development of diagnostic tools .

Supramolecular Chemistry

The triazole ring’s ability to engage in hydrogen bonding and its aromatic character make it an interesting component for supramolecular assemblies. These properties can be harnessed to create novel materials with specific functions, such as sensors or catalysts .

Drug Discovery and Pharmacological Research

The structural similarity of the triazole ring to the amide bond allows it to mimic certain biological interactions. This feature can be exploited in drug discovery to create new compounds that have better selectivity and reduced toxicity, improving the efficacy of treatments for various diseases .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Various precautionary measures are recommended when handling this compound .

Propriétés

IUPAC Name |

(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.2ClH/c13-8-11-14-15-12(9-6-7-9)16(11)10-4-2-1-3-5-10;;/h1-5,9H,6-8,13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWSKYUEOUJTJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(N2C3=CC=CC=C3)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2944332.png)

![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944343.png)

![Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2944352.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2944353.png)